tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a neopentylamino group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a neopentylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through a tert-butyl carbamate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the neopentylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific steric and electronic properties.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The neopentylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(methylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(ethylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(isopropylamino)cyclohexylcarbamate**
Uniqueness
tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate is unique due to the presence of the neopentylamino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAAYUXDMFKXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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